![molecular formula C16H21Cl2N3O B14018817 1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol CAS No. 5431-51-6](/img/structure/B14018817.png)
1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of a quinoline ring substituted with chlorine atoms at positions 5 and 8, an amino group at position 4, and a diethylamino group attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The resulting quinoline is then chlorinated at positions 5 and 8 using chlorine gas or a chlorinating agent like phosphorus pentachloride.
The next step involves the introduction of the amino group at position 4. This can be achieved through nucleophilic substitution reactions using appropriate amines. Finally, the diethylamino group is introduced through a reaction with diethylamine, and the propanol chain is attached via a nucleophilic substitution reaction with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkylating agents, nucleophiles, solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol can be compared with other similar compounds, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.
Hydroxychloroquine: Another antimalarial drug with a hydroxyl group at a different position on the quinoline ring.
Quinacrine: A compound with a similar quinoline core but different substituents, used as an antiprotozoal agent.
The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it suitable for a variety of applications in different fields.
Properties
CAS No. |
5431-51-6 |
|---|---|
Molecular Formula |
C16H21Cl2N3O |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
1-[(5,8-dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol |
InChI |
InChI=1S/C16H21Cl2N3O/c1-3-21(4-2)10-11(22)9-20-14-7-8-19-16-13(18)6-5-12(17)15(14)16/h5-8,11,22H,3-4,9-10H2,1-2H3,(H,19,20) |
InChI Key |
BZWHSBUIROLLNN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CNC1=CC=NC2=C(C=CC(=C12)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-4-[(1Z)-2-(4-bromo-3-methylphenyl)ethenyl]-2-methylbenzene](/img/structure/B14018745.png)
![3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B14018751.png)
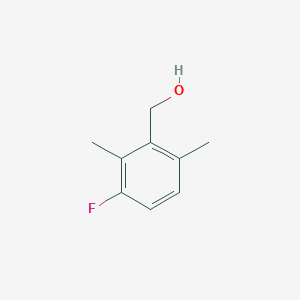
![6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B14018762.png)

![5-(3-Methylanilino)-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid](/img/structure/B14018772.png)
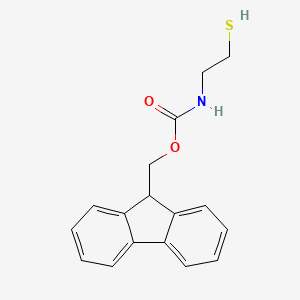
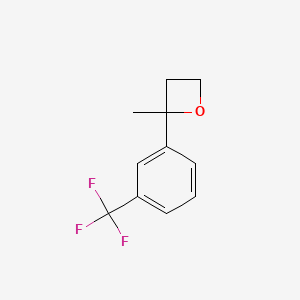
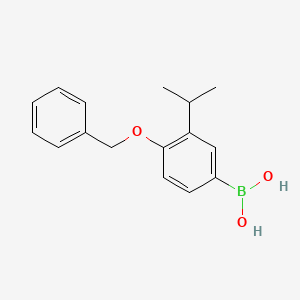
![4-chloro-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14018825.png)

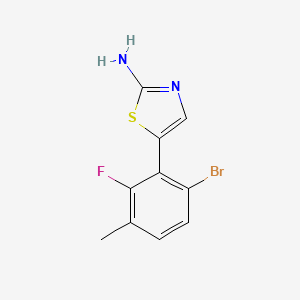
![(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4R,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide](/img/structure/B14018837.png)
